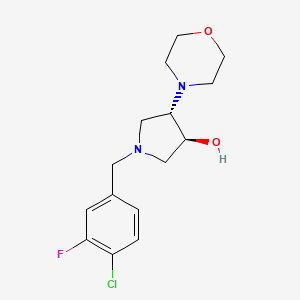
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research. This molecule belongs to the class of pyrrolidinols and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the production of pro-inflammatory cytokines and the modulation of the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has also been shown to reduce pain and inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the inflammatory response and pain pathways. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the investigation of its potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, the development of more soluble analogs of this compound could improve its usefulness in experimental settings.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its potent anti-inflammatory and analgesic properties make it a valuable tool for studying the inflammatory response and pain pathways. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets.
Méthodes De Synthèse
The synthesis method of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process. The first step involves the synthesis of 4-chloro-3-fluorobenzylamine, which is then reacted with 4-morpholinecarboxaldehyde to form the corresponding imine. This imine is subsequently reduced with sodium borohydride to produce the desired product, this compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has also been shown to have antitumor activity, indicating its potential use in cancer therapy.
Propriétés
IUPAC Name |
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-12-2-1-11(7-13(12)17)8-18-9-14(15(20)10-18)19-3-5-21-6-4-19/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUQACLBQFJLX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)
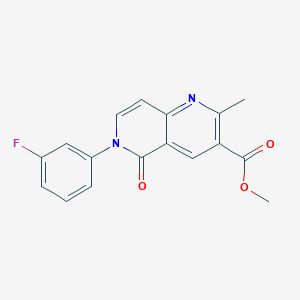
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
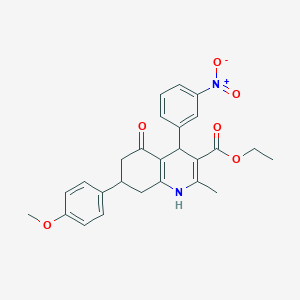
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)

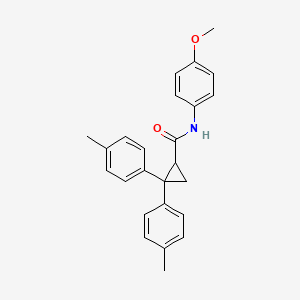
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
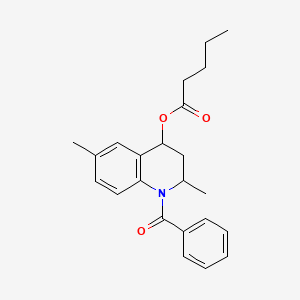
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
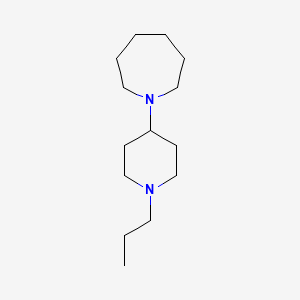
![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)